molecular formula C34H26N2O3 B2667245 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 303099-40-3

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2667245
M. Wt: 510.593
InChI Key: KEZHCJUWKMESQX-UHFFFAOYSA-N
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Description

“N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound1. It has received considerable attention from researchers due to its promising biological properties2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, it might involve reactions at the benzylic position3.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the available resources. However, it is related to other compounds with similar structures456.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, it might involve free radical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the available resources. However, related compounds have been analyzed7456.


Scientific Research Applications

Antimicrobial Activities

Compounds similar to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and tested for their antimicrobial properties. For example, acylthiourea derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen. Compounds with iodine and nitro substituents favored antimicrobial activity against Gram-negative bacterial strains, while those with electron-donating groups like methyl and ethyl showed higher inhibitory effects against Gram-positive and fungal strains (Limban et al., 2011).

Material Science and Catalysis

In material science, derivatives related to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been utilized in the synthesis of novel materials and as catalysts in chemical reactions. For instance, semiaromatic polyamides containing carboxyl units have been developed, showing high glass transition temperatures and potential as compatibilizers in composite materials. These copolymers exhibited failure strength and storage moduli indicating good thermal mechanical performance, which could be beneficial for improving interfacial adhesion force in composite materials (Zhang et al., 2017).

Organic Synthesis Methodologies

In organic synthesis, benzamide derivatives have been employed in chemoselective N-benzoylation of aminophenols, showcasing their relevance in producing biologically interesting compounds. The process involves the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack, demonstrating the compound's utility in facilitating complex synthetic routes (Singh et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources.


Future Directions

The future directions of research involving this compound are not explicitly mentioned in the available resources. However, given its promising biological properties2, it may be a subject of future studies.


Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(4-phenylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N2O3/c1-23-16-21-31(29(22-23)32(37)26-12-6-3-7-13-26)36-34(39)28-14-8-9-15-30(28)35-33(38)27-19-17-25(18-20-27)24-10-4-2-5-11-24/h2-22H,1H3,(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHCJUWKMESQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide

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